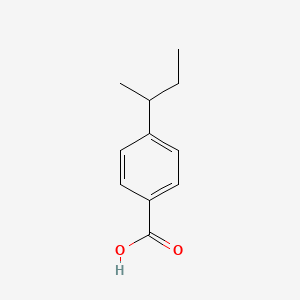

4-(Butan-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYTSGILDBAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372988 | |

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-38-7 | |

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acid derivatives represent a vast and significant class of organic compounds that are the subject of extensive academic and industrial research. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. This structural motif is a cornerstone in medicinal chemistry, materials science, and organic synthesis.

The research into substituted benzoic acids is diverse, with significant efforts focused on the development of new therapeutic agents. For instance, numerous studies have explored these derivatives as potent enzyme inhibitors. Research has identified certain para-substituted benzoic acid derivatives as effective inhibitors of protein phosphatase Slingshot, which could have therapeutic potential in cancer treatment. Similarly, other substituted benzoic acid derivatives have been investigated as inhibitors of enzymes like MtDHFR (dihydrofolate reductase from M. tuberculosis), highlighting their potential in developing new anti-tuberculosis drugs. The overarching goal of such research is often to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. researchgate.netnih.govgoogle.comgoogle.com

Furthermore, theoretical studies on substituted benzoic acids are common, investigating aspects like the energetics of O–H bond cleavage and the influence of different substituents on the physical and chemical properties of the molecule. These computational studies provide valuable insights into the reactivity and potential applications of these compounds.

Table 1: Physicochemical Properties of 4-(Butan-2-yl)benzoic Acid

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40912-38-7 |

| Synonyms | 4-(sec-butyl)benzoic acid |

This data is compiled from public chemical databases. nih.gov

Significance As a Building Block and Intermediate in Organic Synthesis

The utility of 4-(butan-2-yl)benzoic acid in academic research is intrinsically linked to its function as a building block and synthetic intermediate. Organic building blocks are fundamental molecular units used in the bottom-up assembly of more complex chemical structures. The presence of both an alkyl group and a carboxylic acid on the benzene (B151609) ring allows for a variety of chemical transformations, making this compound a versatile precursor.

The synthesis of this compound itself typically involves a two-step process, illustrating key principles of organic chemistry. The first step is often a Friedel-Crafts alkylation of benzene with a suitable sec-butylating agent to form sec-butylbenzene (B1681704). This reaction, however, can be complicated by carbocation rearrangements, which may lead to the formation of isomeric byproducts.

The subsequent and crucial step is the oxidation of the alkyl side chain of sec-butylbenzene to a carboxylic acid. This transformation is a well-established method in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of oxidizing the benzylic carbon of the alkyl group to a carboxyl group. libretexts.org More modern and catalytically controlled methods are also a subject of academic inquiry, aiming for milder reaction conditions and higher selectivity. acs.orgacs.orgresearchgate.netgoogle.comnumberanalytics.com For instance, the catalytic oxidation of alkylbenzenes using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) combined with cobalt salts has been shown to be effective. acs.orgacs.org It is important to note that the benzylic carbon must have at least one hydrogen atom for this oxidation to occur; tertiary alkylbenzenes are resistant to this reaction. libretexts.org

Table 2: Key Reactions in the Synthesis of this compound

| Reaction Step | Description | Key Reagents |

| Friedel-Crafts Alkylation | Introduction of a sec-butyl group onto the benzene ring. | Benzene, sec-butyl halide, Lewis acid (e.g., AlCl₃) |

| Oxidation of Alkylbenzene | Oxidation of the sec-butyl side chain to a carboxylic acid group. | sec-Butylbenzene, Oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) |

Scope of Academic Inquiry into Its Chemical Behavior and Applications

Established Synthetic Routes for this compound

Friedel-Crafts Alkylation: Mechanisms and Catalytic Optimization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a primary method for synthesizing this compound. mt.comnih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. In a typical synthesis, benzene (B151609) is reacted with a sec-butyl halide, such as 2-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.compressbooks.pub

The mechanism proceeds through the formation of a sec-butyl carbocation, which then attacks the benzene ring. mt.com However, a notable challenge in this process is the potential for carbocation rearrangement, which can lead to a mixture of products. pressbooks.pub For instance, using 1-chlorobutane (B31608) can result in the formation of both sec-butyl and n-butyl substituted products due to a hydride shift in the intermediate carbocation. pressbooks.pub

Catalytic optimization is crucial for maximizing the yield of the desired para-isomer and minimizing side reactions. Research has focused on various Lewis acids, including AlCl₃, FeCl₃, and BF₃, to enhance catalytic activity and selectivity. mt.comnih.gov Recent advancements have also explored catalyst recycling, such as the recovery of AlCl₃ through sublimation, which significantly reduces waste and production costs. Green chemistry approaches, like solvent-free alkylation using microwave irradiation, have shown promise, achieving high yields in significantly reduced reaction times.

Oxidative and Carboxylation Approaches

Alternative synthetic strategies involve oxidative and carboxylation methods, which offer different advantages and can be suitable for specific applications.

Oxidative Approaches: One common oxidative route is the oxidation of 4-(sec-butyl)toluene. The sec-butyl group is first introduced to toluene (B28343) via Friedel-Crafts alkylation, and the resulting 4-(sec-butyl)toluene is then oxidized to form the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄). This method provides a viable pathway, although it requires the synthesis of the precursor.

Another oxidative method involves the oxidation of 4-(sec-butyl)benzyl alcohol. This approach is particularly useful when the reaction conditions of Friedel-Crafts alkylation are not compatible with other functional groups present in the molecule.

Carboxylation Approaches: Carboxylation methods provide a more direct way to introduce the carboxylic acid group. One such method involves the Grignard reaction. A Grignard reagent is prepared from a suitable sec-butylbenzene (B1681704) halide, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid after an acidic workup. smolecule.com

A highly efficient and regioselective method is the carboxylation of 4-(butan-2-yl)bromobenzene. This two-step process begins with the para-bromination of sec-butylbenzene, followed by a lithium-halogen exchange and subsequent carboxylation with carbon dioxide. This route offers excellent control over the position of the carboxyl group.

Comparative Analysis of Synthetic Efficiencies and Purity Profiles

The choice of synthetic route for this compound depends on factors such as desired purity, scalability, and cost. The following table provides a comparative analysis of the established methods.

| Synthetic Method | Typical Yield (%) | Purity (%) | Key Advantages | Limitations |

| Friedel-Crafts Alkylation | 78 | 98 | Scalable, cost-effective | Requires harsh conditions, potential for rearrangements |

| Oxidation of 4-(sec-butyl)toluene | 70-75 | 95 | Milder conditions for oxidation step | Requires synthesis of the toluene precursor |

| Carboxylation of 4-(butan-2-yl)bromobenzene | 68-72 | 97 | High regioselectivity | Multi-step process, may use expensive reagents |

Novel Synthetic Strategies for this compound and Analogues

Wittig Reaction and Related Olefin Precursors

The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, offers an alternative pathway to precursors of this compound. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org For instance, a precursor like 4-vinylbenzoic acid can be synthesized via a Wittig reaction involving 4-carboxybenzyltriphenylphosphonium bromide and formaldehyde. scribd.com The resulting vinyl group could then potentially be hydrated and further manipulated to form the sec-butyl group. While not a direct route to this compound, this methodology provides a versatile platform for creating a variety of substituted benzoic acids with defined double bond positions. libretexts.org

Multi-Step Approaches and Regioselective Control

Achieving high regioselectivity, particularly the para-isomer, is a significant challenge in the synthesis of substituted benzenes. Multi-step synthetic sequences are often employed to exert precise control over the substitution pattern.

One such approach is directed ortho-metalation (DoM). This technique involves the use of a directing group to guide the metalation of an aromatic ring to a specific position. For example, a suitable directing group on a benzene ring can facilitate lithiation at the ortho position, which can then be quenched with an electrophile to introduce a desired substituent. While complex, this method provides unparalleled control over regiochemistry.

Another strategy involves the use of blocking groups. A bulky group can be temporarily introduced to block a more reactive position on the aromatic ring, forcing subsequent reactions to occur at the desired, less sterically hindered site. The blocking group is then removed in a later step. These multi-step approaches, while often longer and more complex, are invaluable for the synthesis of highly pure, single-isomer products, which are crucial for applications in pharmaceuticals and materials science. smolecule.com

Green Chemistry Principles in Synthesis Optimization

In line with the growing emphasis on environmentally benign chemical processes, the synthesis of this compound is being optimized using green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalytic methods offer a promising green alternative to traditional chemical oxidation. The use of microorganisms or isolated enzymes can provide high selectivity and operate under mild reaction conditions. For instance, biocatalytic oxidation using enzymes from organisms like Pseudomonas putida presents a sustainable route to this compound, potentially achieving yields of around 60%. This approach often involves the oxidation of the corresponding alkylbenzene, 4-sec-butyltoluene, where the enzyme selectively targets the methyl group for conversion to a carboxylic acid.

Another relevant biocatalytic transformation is the benzylic hydroxylation of dopamine (B1211576) to norepinephrine, catalyzed by the copper-containing enzyme dopamine β-monooxygenase. unizin.orglibretexts.org This reaction proceeds via a radical mechanism and highlights the potential of enzymes to perform specific oxidations at benzylic positions, a key step in the potential biocatalytic synthesis of this compound from its hydrocarbon precursor. unizin.orglibretexts.org

To address the environmental concerns associated with traditional solvents, solvent-free and microwave-assisted synthetic methods are being explored. Solvent-free Friedel-Crafts alkylation, a common method for introducing the butan-2-yl group, can be achieved with high efficiency under microwave irradiation. This technique has been shown to produce this compound with an 80% yield in a significantly reduced reaction time of just 20 minutes. Microwave-assisted synthesis has also been successfully employed for the one-pot synthesis of other complex organic molecules under solvent-free conditions, demonstrating the broad applicability of this energy-efficient approach. researchgate.net

The following table summarizes the key advantages of these green synthetic approaches:

| Synthetic Method | Key Advantages | Reported Yield |

| Biocatalytic Oxidation | Sustainable, mild conditions, high selectivity | ~60% |

| Solvent-Free Microwave Alkylation | Reduced waste, energy efficient, rapid | 80% |

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new synthetic applications. Its reactivity is primarily centered on the aromatic ring and the alkyl side chain.

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. The two substituents on this compound, the sec-butyl group and the carboxylic acid group, have opposing directing effects.

The sec-butyl group is an alkyl group, which is an ortho-, para-director and weakly activating. stackexchange.com This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during the substitution at the ortho and para positions. stackexchange.comlibretexts.org However, the bulky nature of the sec-butyl group can sterically hinder attack at the ortho position, often favoring the para product. stackexchange.com

Conversely, the carboxylic acid group is a meta-director and a deactivating group. wikipedia.org Its electron-withdrawing nature destabilizes the carbocation intermediates at the ortho and para positions, thus directing the incoming electrophile to the meta position. wikipedia.org

When both groups are present, as in this compound, the directing effects are competitive. The outcome of an electrophilic substitution reaction, such as nitration, will depend on the reaction conditions and the relative strengths of these directing effects. Generally, the activating ortho-, para-directing group will have a stronger influence than the deactivating meta-directing group. However, the steric hindrance from the sec-butyl group and the deactivating effect of the carboxyl group make predictions complex. For instance, in the nitration of t-butylbenzene, a related compound, the major product is the para isomer, with a smaller amount of the ortho and meta isomers, indicating the dominance of the ortho-, para-directing effect despite steric hindrance. stackexchange.com

The table below outlines the directing effects of the substituents:

| Substituent | Electronic Effect | Directing Influence |

| sec-Butyl | Electron-donating (inductive, hyperconjugation) | Ortho, Para-directing (activating) stackexchange.com |

| Carboxylic Acid | Electron-withdrawing (resonance, inductive) | Meta-directing (deactivating) wikipedia.org |

The benzene ring of this compound is generally resistant to oxidation by strong oxidizing agents. unizin.orgpressbooks.pub However, the alkyl side chain is susceptible to oxidation, particularly at the benzylic position. unizin.orgpressbooks.pub

The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically results in the formation of a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. unizin.orgpressbooks.pubmasterorganicchemistry.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. csbsju.edulibretexts.org Since the sec-butyl group in this compound has a benzylic hydrogen, it can be oxidized. However, the existing carboxylic acid group on the ring is generally stable to these conditions. The oxidation of the sec-butyl group would lead to the formation of a dicarboxylic acid, terephthalic acid.

The mechanism of benzylic oxidation is complex and is believed to involve the formation of radical intermediates. unizin.orgpressbooks.pub The reaction is initiated by the abstraction of a benzylic hydrogen atom by the oxidizing agent, forming a resonance-stabilized benzylic radical. libretexts.orgpressbooks.pub This is because benzylic C-H bonds are weaker than typical alkyl C-H bonds. masterorganicchemistry.com

Recent advancements have also focused on more selective metal-catalyzed oxidations of benzylic C-H bonds to ketones using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts such as copper, cobalt, chromium, or manganese. nih.gov While these methods are typically applied to form ketones, they underscore the reactivity of the benzylic position and the potential for developing more controlled oxidation pathways for compounds like this compound.

Oxidation Reactions of the Butyl Side Chain and Aromatic Ring

Derivatization via Oxidative Functionalization

The oxidative functionalization of this compound can target the benzylic position of the sec-butyl group. Depending on the reagents and conditions, this can lead to the formation of the corresponding alcohol or ketone. smolecule.com For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can be employed for such transformations. The oxidation of the benzylic C-H bond is a key reaction, yielding valuable intermediates for further synthesis. smolecule.com

Modern approaches to oxidative functionalization focus on the selective activation of C-H bonds using catalytic systems. mdpi.com These methods often employ transition metal catalysts to functionalize C-H bonds, offering a more efficient and selective route to oxidized products compared to traditional stoichiometric oxidants. mdpi.com For example, manganese-aminopyridine complexes have been shown to be effective catalysts for C-H oxidations using hydrogen peroxide as the oxidant. mdpi.com While not specifically detailed for this compound, these advanced methods represent the forefront of C-H functionalization chemistry applicable to such substrates.

Reduction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 4-(butan-2-yl)benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. masterorganicchemistry.com The reaction mechanism begins with a rapid acid-base reaction between the acidic carboxylic proton and the basic hydride, generating a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.comlibretexts.org

Alternative and often milder or more selective reagents are also available. Borane tetrahydrofuran (B95107) complex (BH₃/THF) is highly effective for reducing carboxylic acids and is often preferred due to its greater safety profile and chemoselectivity compared to LiAlH₄. libretexts.org Another notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂), which provides an efficient system for the selective reduction of carboxylic acids to alcohols. acs.org

Table 1: Reagents for the Reduction of this compound

| Reagent | Product | Notes | Citation |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Butan-2-yl)benzyl alcohol | Strong, non-selective reducing agent. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | 4-(Butan-2-yl)benzyl alcohol | Generally requires a co-reagent like iodine for this transformation. acs.org | acs.org |

| Borane (BH₃/THF) | 4-(Butan-2-yl)benzyl alcohol | Offers high chemoselectivity and rapid reaction at room temperature. libretexts.org | libretexts.org |

Derivatization Reactions and Functional Group Interconversions

This compound serves as a starting material for a wide range of derivatives through reactions targeting the carboxylic acid group or the aromatic ring. These transformations, including esterification, amidation, and halogenation, are fundamental for creating new molecules for various applications, such as in medicinal chemistry and materials science. smolecule.com

Amidation and Esterification Studies

The synthesis of amides and esters from this compound are key transformations. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.com Fischer esterification, for example, involves heating the carboxylic acid and an alcohol like ethanol (B145695) with a catalytic amount of a strong acid. libretexts.org

For amidation, a common and effective strategy involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. vulcanchem.comwikipedia.org This is readily accomplished by treatment with thionyl chloride (SOCl₂). libretexts.orgvulcanchem.com The resulting 4-(butan-2-yl)benzoyl chloride can then react with a wide variety of primary or secondary amines to form the corresponding amide. organic-chemistry.org Numerous modern catalytic methods have also been developed for the direct amidation of carboxylic acids without the need for prior activation, often using boronic acid catalysts. organic-chemistry.org

Table 2: Selected Amidation and Esterification Methods

| Reaction | Reagent(s) | Product Type | General Findings | Citation |

| Esterification | Alcohol, Acid Catalyst | Ester | A standard method, often limited to the synthesis of simple alkyl esters due to the need for excess alcohol as a solvent. libretexts.org | smolecule.comlibretexts.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine | Amide | A highly versatile, two-step method applicable to a broad range of amines. libretexts.orgvulcanchem.com | libretexts.orgvulcanchem.com |

| Direct Catalytic Amidation | Amine, Boronic Acid Catalyst | Amide | Milder conditions and high functional group tolerance compared to traditional methods. organic-chemistry.org | organic-chemistry.org |

Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position (positions 3 and 5). wikipedia.org Standard halogenation can be performed using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

More advanced, regioselective methods have been developed for the halogenation of benzoic acids. For instance, iridium-catalyzed protocols allow for the highly selective ortho-iodination of benzoic acids under mild conditions, a transformation that is difficult to achieve using classical methods. acs.org While the sec-butyl group is an ortho-, para-director, the strong meta-directing effect of the carboxyl group typically governs the substitution pattern on the this compound scaffold.

Radical Chemistry Involving Benzoic Acid Scaffolds

The study of radical reactions involving benzoic acid derivatives provides insight into their antioxidant properties and degradation pathways. preprints.organtiox.org The interaction of benzoic acids with hydroxyl radicals (•OH) has been investigated using techniques like electron spin resonance (ESR). researchgate.netrsc.org These studies show that the reaction can proceed via two main pathways: hydrogen atom abstraction or radical addition to the aromatic ring. rsc.org

Addition of the hydroxyl radical to the benzene ring forms hydroxycyclohexadienyl radical intermediates. researchgate.netrsc.org For benzoic acid, addition occurs at the ortho, meta, and para positions. rsc.org Theoretical studies on various benzoic acid derivatives have explored mechanisms of free radical scavenging, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org In polar solvents, the SPLET mechanism is often favored for phenolic benzoic acid derivatives. preprints.org The photochemistry of benzoic acid derivatives in the presence of a hydrogen donor like 2-propanol can also lead to the formation of cyclohexadienyl radicals via hydrogen atom transfer to the aromatic ring in the triplet excited state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The aromatic region typically displays two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the benzene ring ortho to the carboxylic acid group are expected to resonate at a different frequency than those ortho to the sec-butyl group due to their different electronic environments. The carboxylic acid proton itself generally appears as a broad singlet at a significantly downfield chemical shift.

The signals for the sec-butyl group are more complex. The methine proton (-CH) is coupled to the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, resulting in a multiplet. The methylene protons are diastereotopic and are coupled to both the methine and the terminal methyl protons, leading to a complex multiplet. The two methyl groups of the sec-butyl substituent are inequivalent; one appears as a doublet due to coupling with the methine proton, while the other appears as a triplet, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | N/A |

| Aromatic (Ar-H) | ~7.9-8.1 | Doublet | ~8.0 |

| Aromatic (Ar-H) | ~7.3-7.5 | Doublet | ~8.0 |

| Methine (-CH) | ~2.9-3.1 | Sextet/Multiplet | ~7.0 |

| Methylene (-CH₂) | ~1.6-1.8 | Quintet/Multiplet | ~7.5 |

| Methyl (-CH₃) | ~1.2-1.4 | Doublet | ~7.0 |

| Methyl (-CH₃) | ~0.8-1.0 | Triplet | ~7.5 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, a total of nine distinct signals are expected, as two pairs of aromatic carbons are equivalent due to symmetry. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position (~167-170 ppm).

The benzene ring shows four signals: two for the quaternary carbons (one attached to the carboxyl group and one to the sec-butyl group) and two for the protonated carbons. The four carbons of the sec-butyl group are all chemically distinct and therefore produce four separate signals in the aliphatic region of the spectrum. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168.0 |

| Aromatic (C-COOH) | ~152.0 |

| Aromatic (C-CH) | ~130.0 |

| Aromatic (CH) | ~129.0 |

| Aromatic (CH) | ~126.0 |

| Methine (CH) | ~70.0 |

| Methylene (CH₂) | ~34.0 |

| Methyl (CH₃) | ~25.0 |

| Methyl (CH₃) | ~22.0 |

When this compound acts as a ligand to form metal complexes, such as with organotin(IV) moieties, multinuclear NMR becomes a powerful tool for structural analysis. dntb.gov.ua For organotin(IV) carboxylates, ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number and geometry around the tin atom. rsc.orgbsmiab.org

The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the electronic environment and coordination at the tin center. academie-sciences.fr Generally, an increase in the coordination number of the tin atom leads to an upfield shift (to more negative ppm values). ijcce.ac.ir Research on related organotin(IV) carboxylate complexes has established correlations between ¹¹⁹Sn chemical shifts and specific geometries:

Four-coordinate (tetrahedral) tin centers typically resonate in the range of approximately -40 to -160 ppm.

Five-coordinate (trigonal bipyramidal) tin centers show signals in a broad range from about -180 to -340 ppm. bsmiab.org

Six-coordinate (octahedral) geometries are characterized by signals in the range of -270 to -500 ppm. ijcce.ac.ir

This technique is invaluable for elucidating the complex polymeric or dimeric structures that organotin(IV) carboxylates often adopt in solution. dntb.gov.uaijcce.ac.ir

Table 3: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin(IV) Coordination Geometry in Carboxylate Complexes

| Coordination Number | Geometry | Typical Chemical Shift Range (δ, ppm) |

| 4 | Tetrahedral | -40 to -160 |

| 5 | Trigonal Bipyramidal | -180 to -340 |

| 6 | Octahedral | -270 to -500 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, which each have characteristic absorption or scattering frequencies. ias.ac.in

The vibrational spectra of this compound are dominated by features arising from its carboxylic acid, benzene ring, and alkyl functionalities.

O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most recognizable features in the IR spectrum, appearing as a very broad band typically in the region of 2500-3300 cm⁻¹. This broadening is due to strong hydrogen bonding between molecules in the solid state or in concentrated solutions.

C-H Stretch: Aliphatic C-H stretching from the sec-butyl group is observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretching appears at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid gives rise to a strong, sharp absorption band in the IR spectrum, usually found around 1680-1710 cm⁻¹ for aromatic carboxylic acids.

C=C Stretch: Aromatic C=C stretching vibrations from the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and give rise to bands in the 1210-1440 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the benzene ring and the C=C bonds. ias.ac.insfu.ca

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | sec-Butyl Group | 2850-2970 | Strong |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong, Sharp |

| C=C Stretch | Benzene Ring | 1450-1600 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1440 | Medium |

For a complete and unambiguous assignment of all observed bands in the IR and Raman spectra, a Normal Coordinate Analysis (NCA) is often employed. researchgate.net NCA is a computational method that breaks down complex molecular vibrations into their fundamental components, known as normal modes.

The process typically involves developing a theoretical model of the molecule and calculating its harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The calculated frequencies are often systematically higher than the experimental values and are adjusted using scaling factors to achieve the best possible match with the experimental IR and Raman spectra. This correlation allows for a detailed assignment of each observed band to a specific vibrational motion (e.g., stretching, bending, rocking) of the molecule's atoms. researchgate.net This rigorous approach moves beyond simple group frequency correlations to provide a comprehensive understanding of the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol or methanol, reveals characteristic absorption bands that arise from electronic transitions within the molecule. The principal chromophores are the substituted benzene ring and the carboxylic acid group. The interaction between these groups dictates the specific wavelengths of maximum absorbance (λmax).

The UV spectrum is typically dominated by intense absorptions corresponding to π → π* transitions within the aromatic ring. For substituted benzoic acids, two main absorption bands are characteristic:

The E-band (Excitation band) , appearing at shorter wavelengths, typically around 200-210 nm.

The B-band (Benzenoid band) , which is more sensitive to substitution and appears at longer wavelengths, usually in the 230-280 nm range.

While specific, experimentally-derived spectral data for this compound is not widely published, data from its isomer, 4-tert-butylbenzoic acid, provides a close approximation. For 4-tert-butylbenzoic acid, a maximum absorption is reported at 237.5 nm nih.govvinatiorganics.com. Similarly, other substituted benzoic acids show characteristic absorptions in this region; for instance, derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid exhibit a B-band in the 248.5–252.9 nm range mdpi.com. The presence of the sec-butyl group, an electron-donating alkyl substituent, is expected to cause a slight red shift (bathochromic shift) of the B-band compared to unsubstituted benzoic acid, due to its effect on the energy levels of the molecular orbitals.

| Compound | λmax (nm) | Solvent/Conditions | Reference |

| 4-tert-Butylbenzoic acid | 237.5 | Alcohol, 0.01 N HCl | nih.gov |

| 4-Aminobenzoic Acid | 194, 226, 278 | - | sielc.com |

| Benzoic acid derivatives | 248.5-252.9 | Methanol | mdpi.com |

This table presents UV absorption data for compounds structurally related to this compound to provide context for its expected spectral characteristics.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is 178 g/mol , and its high-resolution molecular formula is C₁₁H₁₄O₂. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, charged fragments.

The mass spectrum of this compound is predicted to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 178. The subsequent fragmentation pattern is influenced by the stable aromatic ring, the carboxylic acid functional group, and the sec-butyl substituent. Key fragmentation pathways observed for aromatic carboxylic acids and alkylbenzenes include:

Loss of a hydroxyl radical (˙OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would produce a peak at m/z 161 (M-17). docbrown.infolibretexts.org

Loss of an ethyl radical (˙CH₂CH₃): Cleavage of the C-C bond in the sec-butyl group at the benzylic position is highly favorable as it leads to the formation of a stable secondary benzylic carbocation. The loss of an ethyl group (mass 29) results in a prominent peak at m/z 149 (M-29).

Loss of the carboxyl group (˙COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a 45 Da neutral fragment, leading to a peak at m/z 133 (M-45). libretexts.org

Formation of the benzoyl cation: The peak at m/z 105, corresponding to [C₆H₅CO]⁺, is a hallmark of many benzoic acid derivatives, formed by the loss of the entire butyl group followed by rearrangement, or from other fragments. docbrown.info

Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the phenyl cation, [C₆H₅]⁺, at m/z 77. docbrown.info

Analysis of the closely related isomer, 4-n-butylbenzoic acid, shows major fragments at m/z 178, 161, 135, and 117, confirming that loss of ˙OH and cleavages within the alkyl chain are significant processes. nist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) | nih.gov |

| 161 | [C₁₁H₁₃O]⁺ | M - ˙OH | docbrown.infolibretexts.org |

| 149 | [C₁₀H₁₃O]⁺ | M - ˙C₂H₅ (Benzylic cleavage) | |

| 133 | [C₉H₁₃]⁺ | M - ˙COOH | libretexts.org |

| 105 | [C₇H₅O]⁺ | Acylium ion from cleavage of alkyl group | docbrown.info |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | docbrown.info |

This table outlines the predicted major fragments for this compound under electron ionization mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides unambiguous proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

For a molecule like this compound, single-crystal X-ray diffraction would reveal key structural features. In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. This hydrogen bonding is a dominant feature that dictates the crystal packing.

While specific crystallographic data for this compound has not been reported in the surveyed literature, analysis of related structures provides insight into the expected findings. For example, the crystal structure of a derivative, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, was determined to be in the monoclinic crystal system with the space group P121/n1. researchgate.net The determination for any crystalline solid yields fundamental data including:

Crystal System: The class to which the crystal belongs (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Such an analysis would confirm the connectivity of the sec-butyl group at the para position of the benzoic acid, reveal the planarity of the benzene ring, and detail the conformation of the flexible butyl chain within the crystal lattice.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties. irjweb.com Density Functional Theory (DFT) has become a particularly popular method due to its balance of accuracy and computational cost. irjweb.com It is used to determine the electronic structure of many-electron systems. irjweb.com Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Using DFT, typically with a basis set like B3LYP/6-311++G(2d,p), the geometry of 4-(Butan-2-yl)benzoic acid can be optimized to find its minimum energy conformation. mdpi.com

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable sec-butyl group. organicchemistrytutor.com The rotation around the single bonds, particularly the C-C bond connecting the butyl group to the benzene (B151609) ring and the C-C bonds within the butyl group itself, leads to different conformers with varying energies. organicchemistrytutor.com The analysis would reveal the most stable conformer, which is typically a staggered conformation to minimize steric hindrance, as well as higher energy eclipsed conformations. organicchemistrytutor.com A potential energy surface scan can map these conformational changes and identify the global and local energy minima.

Below is a table representing typical data obtained from a geometry optimization calculation for the most stable conformer of this compound, based on methodologies applied to similar benzoic acid derivatives.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |

| Bond Lengths | C-C (in ring) | ~1.39 Å |

| C-C (ring-COOH) | ~1.49 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| C-C (ring-butyl) | ~1.52 Å | |

| Bond Angles | C-C-C (in ring) | ~120° |

| C-C-O (carboxyl) | ~123° | |

| O=C-O (carboxyl) | ~122° | |

| Dihedral Angles | C-C-C=O (carboxyl) | ~0° or ~180° (for planarity) |

| C(ring)-C(ring)-C(butyl)-C | Varies with conformation |

Note: These are representative values based on studies of similar molecules. Actual values would require specific calculations for this compound.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. irjweb.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxyl group, while the LUMO would also be distributed over the aromatic system. DFT calculations can provide precise energies for these orbitals and map their electron density distributions. dergipark.org.tr

| Property | Calculated Value (eV) |

| HOMO Energy | Expected ~ -6.0 to -7.0 eV |

| LUMO Energy | Expected ~ -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | Expected ~ 4.0 to 5.0 eV |

Note: These values are estimations based on typical results for aromatic carboxylic acids and would be quantified by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. mdpi.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxyl group. mdpi.comresearchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are favorable for nucleophilic attack. This is typically found around the acidic hydrogen atom of the carboxyl group. mdpi.com

Green Regions : Represent neutral or zero potential areas, often associated with the nonpolar hydrocarbon parts of the molecule like the butyl group and the carbon atoms of the benzene ring. mdpi.com

The MEP map provides a clear picture of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for understanding intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy (E(2)) associated with these delocalizations. uomustansiriyah.edu.iq In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atoms and the antibonding π* orbitals of the benzene ring and carbonyl group, indicating electron delocalization. uomustansiriyah.edu.iq This delocalization is a key factor in the stability of the conjugated system.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C=O | π(C-C) of ring | Representative high value |

| LP(O) of O-H | σ(C-O) of carboxyl | Representative moderate value |

| π(C-C) of ring | π*(C=O) of carboxyl | Representative high value |

Note: This table illustrates the type of data generated from an NBO analysis. Specific values require dedicated calculations.

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netrsc.org Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value indicates a strong NLO response. researchgate.net For this compound, the presence of the electron-donating alkyl group and the electron-withdrawing carboxyl group attached to the π-conjugated benzene ring could lead to intramolecular charge transfer, potentially resulting in notable NLO properties. DFT calculations are a standard method to compute these values and assess the material's potential for NLO applications. researchgate.net

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Varies with conformation |

| Mean Polarizability (<α>) | Would be calculated |

| First Hyperpolarizability (β_tot) | Would be calculated |

Note: The magnitude of these properties would be determined via specific DFT calculations.

Theoretical Prediction and Validation of Spectroscopic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate and interpret experimental spectra. researchgate.net Methods like Time-Dependent DFT (TD-DFT) are employed to simulate UV-Vis spectra, while vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra. mdpi.comresearchgate.net

For this compound, theoretical calculations would predict the vibrational modes associated with specific functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain. researchgate.net Comparing the calculated wavenumbers (often scaled to correct for anharmonicity and basis set limitations) with experimental data helps in making precise vibrational assignments. researchgate.net Similarly, TD-DFT can predict the electronic transitions (e.g., π → π*) that give rise to absorption bands in the UV-Vis spectrum, correlating them with the HOMO-LUMO transitions. rsc.org

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the ¹H and ¹³C NMR spectra of organic molecules. researchgate.netresearchgate.net This quantum chemical calculation, often performed using Density Functional Theory (DFT), allows for the assignment of chemical shifts to specific atoms within the molecule. researchgate.netmdpi.com

For this compound, theoretical shifts are calculated and then compared against experimental data. A strong correlation between the calculated and observed values serves to confirm the optimized molecular geometry and assists in the definitive assignment of NMR signals. nih.gov The accuracy of these predictions is often enhanced by performing calculations in a simulated solvent environment to mimic experimental conditions.

Table 1: Representative Calculated vs. Experimental NMR Chemical Shifts for this compound Note: This table is illustrative of typical results from GIAO calculations. Actual experimental and calculated values may vary based on specific conditions and computational parameters.

| Atom | Atom Type | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| C (Carboxyl) | ¹³C | ~172.0 | Data not available |

| C (Aromatic, C-1) | ¹³C | ~128.5 | Data not available |

| C (Aromatic, C-4) | ¹³C | ~149.0 | Data not available |

| H (Aromatic) | ¹H | ~7.2 - 8.0 | Data not available |

| H (Carboxyl) | ¹H | ~12.0 | Data not available |

Simulated Vibrational Spectra (IR, Raman) and Experimental Correlation

Vibrational spectroscopy is a fundamental technique for identifying functional groups and determining molecular structure. Theoretical simulations of Infrared (IR) and Raman spectra for this compound are typically conducted using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govresearchgate.net These calculations provide harmonic vibrational frequencies that correspond to the fundamental modes of vibration. nih.gov

Because theoretical calculations are performed on molecules in a vacuum at absolute zero, the resulting frequencies often deviate from experimental values. To improve the correlation, calculated frequencies are uniformly scaled with appropriate scaling factors. nih.gov The analysis is frequently performed for both the monomeric and the hydrogen-bonded dimeric forms, as carboxylic acids readily form dimers in the solid state. nih.gov A detailed comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a precise assignment of the observed vibrational bands. nih.gov

Table 2: Representative Vibrational Mode Assignments for this compound Dimer Note: This table illustrates typical vibrational assignments based on DFT calculations for similar benzoic acid derivatives.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H stretch (dimer) | ~2900-3100 (broad) | Data not available | Data not available |

| C-H stretch (alkyl) | ~2960-2870 | Data not available | Data not available |

| C=O stretch (dimer) | ~1700 | Data not available | Data not available |

| C-C stretch (aromatic) | ~1610, 1580 | Data not available | Data not available |

| C-O stretch | ~1300 | Data not available | Data not available |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectra of molecules. karazin.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov These calculations also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption band, and the nature of the transitions in terms of the molecular orbitals involved (e.g., HOMO→LUMO). For para-substituted benzoic acids, these calculations help elucidate how the substituent group influences the electronic structure and absorption properties of the chromophore. nih.gov

Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound Note: This table is illustrative of typical TD-DFT results for similar aromatic carboxylic acids.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| ~250 | >0.1 | HOMO → LUMO (π→π) |

| ~210 | >0.1 | HOMO-1 → LUMO (π→π) |

Topological Analyses of Electron Density Distributions

Topological analysis of the electron density provides a profound understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space based on the properties of the electron density, revealing detailed information about atomic interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net In a visualization of this compound, ELF analysis would show high values (typically colored red) in regions corresponding to covalent bonds and the lone pairs on the oxygen atoms, indicating strong electron localization. The aromatic ring would exhibit delocalized electron density. researchgate.net

The Localized Orbital Locator (LOL) provides complementary information, using the kinetic energy density to map regions of high and low electron localization. researchgate.net Together, ELF and LOL offer a detailed picture of the electronic structure and bonding characteristics of the molecule. researchgate.net

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). researchgate.netresearchgate.net By plotting the RDG against the electron density, different types of interactions can be distinguished. For the dimer of this compound, RDG analysis would reveal:

Strong Hydrogen Bonds: A distinct spike in the low-density, low-gradient region, corresponding to the O-H···O interactions between the carboxylic acid groups. ualberta.ca

Van der Waals Interactions: Broad regions of low electron density, visualized as green or light blue surfaces, indicating weaker van der Waals forces between the butyl groups and between the aromatic rings (π-π stacking). ualberta.caacs.org

Steric Repulsion: Regions of high density and high gradient, often colored red, indicating steric clash within the molecule.

This analysis provides a clear, three-dimensional picture of the weak interactions that govern the molecule's conformation and crystal packing. acs.org

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them. researchgate.net The analysis focuses on critical points in the electron density. Of particular importance are the Bond Critical Points (BCPs), which are points of minimum density along a bond path. researchgate.net

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. For the hydrogen-bonded dimer of this compound, AIM analysis would be used to quantify the strength and nature of the O-H···O hydrogen bonds. A positive value of ∇²ρ(r) at the BCP is characteristic of a closed-shell interaction, such as a hydrogen bond, while the magnitude of ρ(r) correlates with the bond's strength.

Table 4: Representative AIM Parameters for Hydrogen Bonds in the this compound Dimer Note: This table illustrates the expected parameters for the O-H···O hydrogen bond BCPs based on studies of similar carboxylic acid dimers.

| Bond Critical Point (BCP) | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| O-H···O | ~0.02 - 0.04 | > 0 | Closed-shell (Hydrogen Bond) |

| C=O | >0.3 | < 0 | Shared (Covalent) |

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways involving benzoic acid and its derivatives. ccspublishing.org.cnajgreenchem.com

Common reaction mechanisms that could be computationally explored for this compound include:

Esterification: The reaction of the carboxylic acid group with an alcohol is a fundamental process. Computational models can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for both acid-catalyzed and uncatalyzed pathways.

Oxidation of the Alkyl Side Chain: The butan-2-yl group is susceptible to oxidation. Theoretical calculations can help predict the regioselectivity and stereoselectivity of oxidation at the secondary carbon atoms of the butyl group. For instance, studies on the oxidation of other 4-alkylbenzoic acids by enzymes like cytochrome P450 have been computationally investigated to understand product distributions. researchgate.net

Decarboxylation: The removal of the carboxyl group can be studied computationally to determine the energetic feasibility and the mechanism, which could involve radical pathways or catalysis. ajgreenchem.comresearchgate.net

Oxidative Coupling: Reactions involving the coupling of the benzoic acid moiety with other molecules, such as alkynes, have been successfully modeled for benzoic acid itself using DFT. These studies can elucidate the role of catalysts and oxidants and explain observed regioselectivity and chemoselectivity. nih.gov

To investigate these mechanisms for this compound, researchers would typically use a DFT method, such as B3LYP, often combined with a suitable basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure of the molecule. acs.org The process involves locating the stationary points on the potential energy surface, which correspond to reactants, intermediates, transition states, and products. By calculating the Gibbs free energies of these species, the reaction pathway can be mapped, and the rate-determining step can be identified. mdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often included to simulate the reaction in a specific solvent environment.

Thermodynamic Parameters Calculations

The thermodynamic properties of this compound can be predicted with a high degree of accuracy using computational methods. These calculations are crucial for understanding the compound's stability, reactivity, and phase behavior.

Key Thermodynamic Parameters and Computational Approaches:

Gas-Phase Acidity: The intrinsic acidity of the carboxylic acid group can be quantified by calculating the Gibbs free energy change (ΔG°acid) for the deprotonation reaction in the gas phase. This is typically achieved by computing the Gibbs free energies of the acid and its conjugate base (the carboxylate anion) using DFT. mdpi.com For a series of meta- and para-substituted benzoic acids, these calculated acidities have shown excellent correlation with experimental values. acs.org The sec-butyl group at the para position is an electron-donating group, which is expected to decrease the acidity of the benzoic acid.

Sublimation and Vaporization Enthalpies: The enthalpies of sublimation and vaporization are important for understanding the phase transitions of the compound. While experimental techniques like Knudsen mass-loss effusion are used to measure these properties for related compounds like 4-n-alkylbenzoic acids researchgate.net, computational approaches can also provide estimates. These calculations often involve determining the intermolecular forces in the condensed phase.

Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔfG°) is a fundamental thermodynamic property that indicates the stability of a compound. It can be calculated using high-level quantum chemical methods. For the dissociation of benzoic acid in water, thermodynamic parameters including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been determined. researchgate.netbrainly.com

Conformational Analysis: The butan-2-yl group introduces conformational flexibility. Computational methods can be used to identify the different stable conformers of this compound and to calculate their relative energies, thus determining the most stable conformation in the gas phase or in solution.

Below is a table summarizing the types of thermodynamic parameters that can be computationally determined for this compound and the typical methods employed.

| Thermodynamic Parameter | Computational Method | Significance |

| Gas-Phase Acidity (ΔG°acid) | DFT (e.g., B3LYP/6-311+G(d,p)) | Intrinsic acidity of the carboxylic acid group. |

| Enthalpy of Sublimation (ΔHsub) | Quantum Mechanics/Molecular Mechanics (QM/MM) | Energy required for transition from solid to gas phase. |

| Enthalpy of Vaporization (ΔHvap) | QM/MM | Energy required for transition from liquid to gas phase. |

| Gibbs Free Energy of Formation (ΔfG°) | High-level ab initio methods (e.g., G3, G4) | Thermodynamic stability of the molecule. |

| Conformational Energies | DFT, MP2 | Relative stability of different spatial arrangements of atoms. |

These computational studies, by providing a detailed picture of the energetic landscape of reactions and the thermodynamic properties, are invaluable for predicting the chemical behavior of this compound and for guiding experimental work.

Applications in Advanced Materials and Supramolecular Chemistry

4-(Butan-2-yl)benzoic Acid in Polymer Chemistry

The incorporation of this compound into polymer chains can impart specific properties such as altered solubility, thermal characteristics, and the potential for creating materials with liquid crystalline phases.

Design and Synthesis of Monomers for Polymerization

The direct use of this compound in polymerization is often limited by the reactivity of the carboxylic acid group. Therefore, it is typically converted into more reactive monomers suitable for specific polymerization techniques like condensation polymerization.

Common strategies for monomer design include:

Acyl Chloride Formation: The carboxylic acid can be converted to 4-(butan-2-yl)benzoyl chloride. This is a standard procedure involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and suitable for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.

Esterification: The acid can be esterified to produce monomers for different polymerization routes. For example, reaction with a diol can create a hydroxy-terminated monomer, or conversion to a methyl or ethyl ester can be useful for transesterification polymerization.

Vinyl Derivative Synthesis: For chain-growth polymerization, a polymerizable group like a vinyl or acrylate (B77674) moiety can be attached. For instance, poly(4-vinylbenzoic acid) is synthesized by first creating the t-butyl vinylbenzoate monomer, followed by polymerization and subsequent hydrolysis of the ester group to reveal the acid functionality. polymersource.ca A similar strategy could be applied to this compound.

These synthetic modifications allow the unique sec-butylphenyl group to be precisely placed within a polymer backbone or as a pendant group, influencing the final material's properties.

Incorporation into Functional Polymers and Materials

The 4-(butan-2-yl)benzoyl moiety can be incorporated into various polymers to create functional materials, particularly in the field of liquid crystal polymers (LCPs). The rigid nature of the phenyl ring combined with the flexible alkyl chain is a common structural feature in mesogens—the fundamental units of liquid crystals.

Substituted benzoic acids are well-known building blocks for LCPs. tandfonline.com For example, polymers containing p-hydroxybenzoic acid (p-HBA) are commercially significant LCPs. azom.com By incorporating monomers derived from this compound, new LCPs could be developed. The sec-butyl group would influence the packing of the polymer chains, potentially lowering melting points and affecting the temperature range and type of the liquid crystalline phases (e.g., nematic, smectic). tandfonline.comtandfonline.com For example, side-chain liquid crystal polymers have been successfully created by hydrogen bonding modified polymers, such as poly(4-vinylphenol), with various benzoic acid derivatives. tandfonline.comtandfonline.com

Table 1: Monomer Design Strategies and Potential Polymer Applications

| Monomer Type | Synthesis Method | Target Polymer Class | Potential Properties/Applications |

|---|---|---|---|

| 4-(Butan-2-yl)benzoyl chloride | Reaction with thionyl chloride (SOCl₂) | Polyesters, Polyamides | Enhanced solubility in organic solvents, modified thermal properties. |

| Hydroxyalkyl 4-(butan-2-yl)benzoate | Esterification with a diol (e.g., ethylene (B1197577) glycol) | Polyesters | Introduction of flexible spacers, control over thermal transitions. |

| Vinyl 4-(butan-2-yl)benzoate | Reaction of the acid chloride with a hydroxy-functional vinyl monomer | Polyacrylates, Polystyrenics | Creates polymers with pendant functional groups, useful for coatings or blends. |

| This compound (as H-bonding unit) | Blending with a polymer containing H-bond acceptor sites (e.g., poly(4-vinylpyridine)) | Supramolecular Polymers | Creates side-chain liquid crystal polymers, stimuli-responsive materials. tandfonline.comtandfonline.com |

Supramolecular Assembly and Molecular Recognition

The carboxylic acid group is a powerful functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. This enables this compound to participate in predictable self-assembly and recognition events.

Self-Complementary Hydrogen Bonding Motifs

Like other carboxylic acids, this compound can form highly stable, self-complementary dimers through dual hydrogen bonds between the carboxyl groups of two molecules. This interaction results in a characteristic cyclic motif known as the R²₂(8) ring. This robust and predictable hydrogen-bonding pattern is a cornerstone of supramolecular chemistry, driving the self-assembly of these molecules into well-ordered structures in both solution and the solid state. nih.gov Studies on analogous 4-alkoxybenzoic acids have shown that these hydrogen-bonded dimers form the primary building blocks for larger, organized structures, such as lamellae at liquid-solid interfaces. nih.gov The interplay between this strong hydrogen bonding and weaker van der Waals interactions from the alkyl chains governs the final supramolecular architecture. nih.gov

Dimerization Constants and Stability in Solution

In non-polar, aprotic solvents, dimerization is highly favored, resulting in large Kdim values. In contrast, in polar or hydrogen-bond-accepting solvents, the solvent molecules can compete for the hydrogen bonding sites on the carboxylic acid, leading to a decrease in the dimerization constant. nih.gov For instance, the dimerization constant for benzoic acid in benzene (B151609) at 25°C is approximately 500 L/mol, whereas in the more polar ethylene dichloride, it is significantly lower at 87 L/mol. shareok.org This demonstrates that the stability of the dimer can be tuned by the choice of solvent.

Table 2: Dimerization Constants of Benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Dimerization Constant (Kdim) (L/mol) | Dissociation Constant (Kd) (mol/L) | Reference |

|---|---|---|---|---|

| Benzene | 25 | ~500 | - | shareok.org |

| Benzene | 25 | - | 3.85 x 10⁻³ | shareok.org |

| Ethylene Dichloride | 37 | 87 | - | shareok.org |

| Carbon Tetrachloride | 25 | ~909 | 1.1 x 10⁻³ | researchgate.net |

| n-Heptane | 25 | ~2500 | 4.0 x 10⁻⁴ | researchgate.net |

| Cyclohexane | 25 | 1667 | 6.0 x 10⁻⁴ | rsc.org |

Note: Dimerization Constant (Kdim) = 1 / Dissociation Constant (Kd). Values for benzoic acid are presented as a proxy for the behavior of this compound.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylate group of this compound can coordinate to metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs). scirp.orgnih.gov In this context, the molecule acts as a ligand, bridging metal centers to build extended crystalline networks.

While it can be used as a primary linker, monocarboxylic acids like this compound are more commonly employed as "modulators" in MOF synthesis. nih.gov Modulators are molecules that compete with the primary linker ligand for coordination sites on the metal clusters during MOF formation. acs.org This competition slows down the crystallization process, which can lead to larger, more well-defined crystals with fewer defects. rsc.org

For example, in the synthesis of the well-known MOF, UiO-66, which uses a dicarboxylic acid linker, adding benzoic acid as a modulator has been shown to be a reliable method for controlling crystal size and introducing a high concentration of defects. researchgate.net The structural similarity of benzoic acid to the linker allows it to effectively cap the growing metal-oxo clusters, influencing the final morphology and properties (e.g., surface area, porosity) of the MOF. nih.govresearchgate.net The use of this compound as a modulator would be expected to have a similar effect, with the bulky sec-butyl group potentially offering additional steric influence on crystal growth. researchgate.net

Design of Self-Assembled Nanostructures

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Benzoic acid and its derivatives are known to form predictable hydrogen-bonded dimers, which can further organize into larger aggregates through weaker interactions like van der Waals forces and π-π stacking. researchgate.net The alkyl substituent in 4-alkylbenzoic acids plays a crucial role in directing the formation of these supramolecular architectures. rsc.org

In the case of this compound, the carboxylic acid groups are expected to form robust hydrogen-bonded dimers, a common feature for benzoic acids. researchgate.net These dimers can then self-assemble into various nanostructures, such as linear chains or more complex networks. The chirality of the sec-butyl group introduces an additional layer of complexity and potential for the formation of chiral nanostructures. The specific nature of the self-assembled structures would be influenced by factors such as solvent, temperature, and concentration.

Research on related compounds, such as 4-tert-butylbenzoic acid, has demonstrated the formation of layered molecular arrays through hydrogen bonding. researchgate.net It is plausible that this compound would exhibit similar behavior, with the potential for the chiral butyl groups to influence the packing and result in helical or other chiral assemblies. The interplay between the hydrogen bonding of the carboxylic acids and the van der Waals interactions of the alkyl chains is a key factor in determining the final nanostructure. rsc.org

Table 1: Potential Self-Assembled Nanostructures of this compound Based on Analogous Compounds

| Nanostructure Type | Driving Interactions | Potential Properties/Applications |

| Hydrogen-Bonded Dimers | Carboxylic acid O-H···O=C hydrogen bonds | Fundamental building blocks for larger structures |

| Linear Chains | Dimer-dimer interactions, π-π stacking | Anisotropic materials, templates for nanowires |

| Chiral Helices/Ribbons | Chiral recognition between sec-butyl groups, hydrogen bonding | Chiral sensing, asymmetric catalysis |

| Lamellar Structures | Interdigitation of alkyl chains, hydrogen-bonded sheets | Thin films, functional surfaces |

This table is predictive and based on the behavior of similar alkyl-substituted benzoic acids.

Coordination Chemistry Involving this compound as a Ligand

The carboxylate group of this compound makes it a versatile ligand for the formation of coordination complexes with a wide range of metal ions. The coordination chemistry of such ligands is of interest for creating metal-organic frameworks (MOFs), catalysts, and materials with specific magnetic or optical properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of a deprotonated form of the acid (the carboxylate) with a suitable metal salt in an appropriate solvent. bhu.ac.in The choice of solvent is critical and can influence the resulting structure. Common methods for synthesizing metal-carboxylate complexes include:

Direct reaction: Mixing the ligand and a metal salt in a solvent, often with the addition of a base to deprotonate the carboxylic acid.

Hydrothermal/Solvothermal synthesis: Carrying out the reaction in water or an organic solvent at elevated temperatures and pressures. This can promote the formation of crystalline, extended structures like MOFs.

Diffusion methods: Allowing solutions of the ligand and metal salt to slowly mix, which can yield high-quality single crystals suitable for X-ray diffraction analysis.

The characterization of the resulting metal complexes would employ a variety of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O and C-O stretching frequencies.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of any solvent molecules.

While specific crystal structures of metal complexes with this compound are not readily found in the literature, studies on complexes with other benzoic acid derivatives, such as 4-tert-butylbenzoic acid, have been reported. researchgate.net These studies provide insight into the likely structural motifs.

Investigation of Coordination Modes and Geometries

Common Coordination Modes of Carboxylate Ligands:

Monodentate: The carboxylate binds to the metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate bridge between two different metal centers. This can lead to the formation of dimeric, polymeric, or framework structures.